molecular formula C11H19NO4 B3147059 rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline CAS No. 61406-66-4

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline

Cat. No.: B3147059
CAS No.: 61406-66-4
M. Wt: 229.27 g/mol
InChI Key: HBXAVWDHOQFJAH-YUMQZZPRSA-N
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Description

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis

Mechanism of Action

Target of Action

The primary target of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is a variety of organic compounds . The tert-butoxycarbonyl group is introduced directly into these compounds, enabling large applications in synthetic organic chemistry .

Mode of Action

The compound interacts with its targets through a straightforward method developed using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds affects various biochemical pathways. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . These applications range from chemical transformations to its relevance in nature and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The compound’s adme properties are likely influenced by the efficiency and versatility of the flow microreactor systems used in its synthesis .

Result of Action

The result of the compound’s action is the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This leads to the creation of tertiary butyl esters, which find large applications in synthetic organic chemistry .

Action Environment

The action of this compound is influenced by the environment in which it is synthesized. The use of flow microreactor systems makes the synthesis process more efficient, versatile, and sustainable compared to the batch . This suggests that the compound’s action, efficacy, and stability may be enhanced in environments that facilitate such synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline typically involves the introduction of the tert-butoxycarbonyl group into the proline structure. One common method is the reaction of proline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced proline derivatives.

    Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the proline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Deprotection of the tert-butoxycarbonyl group is often achieved using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-proline derivatives, while reduction can produce hydroxyproline derivatives. Deprotection of the tert-butoxycarbonyl group results in the formation of free proline derivatives.

Scientific Research Applications

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is unique due to its specific proline core structure and the presence of the tert-butoxycarbonyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.

Properties

IUPAC Name

(2S,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXAVWDHOQFJAH-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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